
Barbituric acid, 5-allyl-5-(3-methyl-2-butenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barbituric acid, 5-allyl-5-(3-methyl-2-butenyl)-, is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. This compound is part of the barbiturate family, known for their central nervous system depressant properties. Barbituric acid derivatives have been widely studied for their pharmacological activities, including sedative, hypnotic, and anticonvulsant effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid, 5-allyl-5-(3-methyl-2-butenyl)-, typically involves the alkylation of barbituric acid. One common method is the reaction of barbituric acid with allyl bromide and 3-methyl-2-butenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Barbituric acid, 5-allyl-5-(3-methyl-2-butenyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyl or butenyl positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted barbituric acid derivatives.
科学的研究の応用
Barbituric acid, 5-allyl-5-(3-methyl-2-butenyl)-, has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including sedative and anticonvulsant effects.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of barbituric acid, 5-allyl-5-(3-methyl-2-butenyl)-, involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a sedative and hypnotic effect. This interaction prolongs the opening of chloride ion channels, resulting in hyperpolarization of the neuronal membrane and decreased neuronal excitability.
類似化合物との比較
Similar Compounds
- Barbituric acid, 5-allyl-5-(3-hydroxy-2-methyl-1-propyl)-
- Barbituric acid, 5-allyl-5-butyl-
- Barbituric acid, 5-allyl-5-sec-butyl-
Uniqueness
Barbituric acid, 5-allyl-5-(3-methyl-2-butenyl)-, is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both allyl and 3-methyl-2-butenyl groups influences its lipophilicity and receptor binding affinity, differentiating it from other barbituric acid derivatives.
特性
CAS番号 |
99901-13-0 |
|---|---|
分子式 |
C12H16N2O3 |
分子量 |
236.27 g/mol |
IUPAC名 |
5-(3-methylbut-2-enyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H16N2O3/c1-4-6-12(7-5-8(2)3)9(15)13-11(17)14-10(12)16/h4-5H,1,6-7H2,2-3H3,(H2,13,14,15,16,17) |
InChIキー |
BNOBTNJZZKICRW-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1(C(=O)NC(=O)NC1=O)CC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



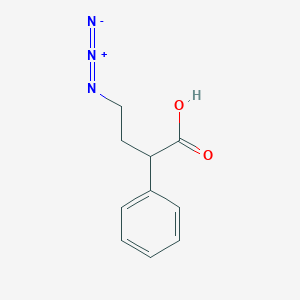
![Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13779271.png)
![2-Amino-1-methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13779273.png)
![[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate](/img/structure/B13779278.png)
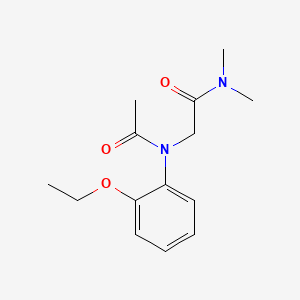
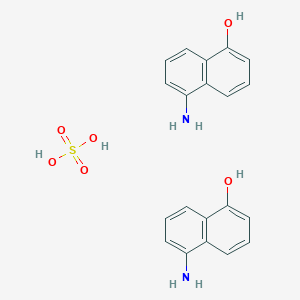
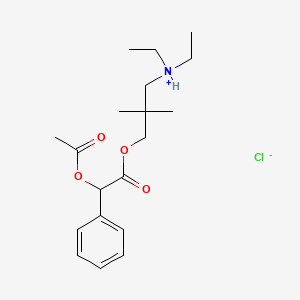

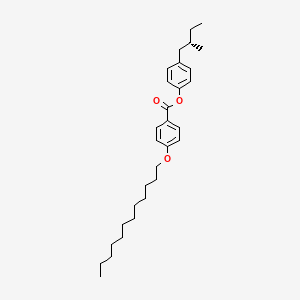
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride](/img/structure/B13779301.png)

![Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate](/img/structure/B13779314.png)

